BenchChemオンラインストアへようこそ!

Bexlosteride

Prostate Cancer Research Enantiomer Pharmacology Androgen Metabolism

Bexlosteride (LY300502) is the active enantiomer of LY191704, offering highly selective, noncompetitive inhibition of human type I 5α-reductase (SRD5A1) with an IC50 of 5.77 nM in LNCaP cells. Unlike racemic mixtures or steroidal inhibitors, Bexlosteride enables clean isoform-specific pharmacology without confounding steroid receptor interactions. Ideal for prostate cancer research, PSA secretion studies, and stereochemistry-activity relationship investigations. Available from specialized suppliers for R&D purposes only.

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 148905-78-6
Cat. No. B1666931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexlosteride
CAS148905-78-6
Synonyms8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one
LY 191704
LY-191704
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESCN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl
InChIInChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1
InChIKeyWQBIOEFDDDEARX-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bexlosteride (CAS 148905-78-6) for Prostate Cancer Research: Procurement and Differentiation Guide


Bexlosteride (also known as LY300502) is a nonsteroidal benzoquinolinone derivative that functions as a potent and selective inhibitor of human type I 5α-reductase (SRD5A1) [1]. As an enantiomer within the LY191704 racemic series, it was advanced to Phase III clinical trials for prostate-related indications but was never commercialized, making it a research-exclusive tool compound [1]. In LNCaP human prostatic adenocarcinoma cell cultures, Bexlosteride demonstrates concentration-dependent metabolic inhibition, antiproliferative effects, and suppression of androgen-stimulated PSA secretion [2].

Why Bexlosteride's Specific Enantiomer Identity Prevents Substitution with LY191704 or Other 5α-Reductase Inhibitors


Bexlosteride (LY300502) cannot be interchanged with its racemic mixture LY191704 or other 5α-reductase inhibitors due to distinct stereochemical and functional pharmacology. LY191704 is a racemic mixture of the enantiomers LY300502 (Bexlosteride) and LY300503 [1]. This stereochemistry is critical as LY191704 exhibits a unique inactivity profile in freshly isolated BPH cells compared to 4-azasteroids like finasteride, a property that may differ between the individual enantiomers [2]. Furthermore, Bexlosteride's specific antiproliferative and antisecretory functional readouts in LNCaP cells—including its IC50 of 5.77 nM for reductive metabolism—are distinct from the broader class of type I inhibitors and are not directly extrapolable to the racemate without verification [3].

Bexlosteride Differentiation: Quantitative Selectivity and Functional Activity Benchmarks vs. Finasteride and Dutasteride


Bexlosteride's Enantiomer-Specific Activity vs. LY191704 Racemate in Human Prostate Cancer Cells

Bexlosteride (LY300502) is the specific (4aR,10bR) enantiomer of the benzoquinolinone series, distinct from its enantiomer LY300503 and the racemic mixture LY191704 [1]. In LNCaP cells, Bexlosteride inhibits reductive metabolism of [3H]-testosterone with an IC50 of 5.77 nM [2]. This is quantitatively differentiated from the racemate LY191704, which has a reported IC50 of 12 nM against the human type I enzyme expressed in a different cellular system, and 10 nM in Hs68 cells [1]. Furthermore, Bexlosteride displays a defined antiproliferative threshold, significantly antagonizing testosterone-induced proliferation at concentrations greater than 10 nM [2].

Prostate Cancer Research Enantiomer Pharmacology Androgen Metabolism

Type I Isoform Selectivity vs. Finasteride (Type II/III Selective) and Dutasteride (Dual Inhibitor)

Bexlosteride is a selective inhibitor of the human type I 5α-reductase isoform (SRD5A1) [1]. This contrasts sharply with finasteride, which predominantly inhibits type II (IC50 = 4.2 nM) and type III isoforms, with approximately 100-fold lower affinity for type I (IC50 ~360 nM) . It also differs from dutasteride, a dual inhibitor of both type I and type II isozymes [2]. Bexlosteride's selectivity profile is further supported by data from its close analog LY191704, which exhibits a 5000-fold selectivity for human type I (Ki for type II = 17.1 μM) [3].

Isozyme Selectivity Chemical Probe SRD5A1 Pharmacology

Antisecretory Activity: PSA Suppression in LNCaP Cells

Beyond simple enzyme inhibition, Bexlosteride demonstrates a functional antisecretory effect. In LNCaP cells stimulated with 100 nM testosterone (maximally stimulating PSA production), Bexlosteride significantly antagonized PSA secretion at concentrations of 30 nM or greater (P < 0.05) [1]. This functional outcome distinguishes Bexlosteride from simple enzyme inhibitors by demonstrating a downstream effect on a clinically relevant prostate cancer biomarker.

Prostate Cancer Biomarkers PSA Secretion Androgen Antagonism

Chemical Scaffold and Nonsteroidal Nature vs. Finasteride and Dutasteride

Bexlosteride is a nonsteroidal benzoquinolinone derivative, chemically distinct from the steroidal or azasteroid structure of finasteride and dutasteride [1]. This structural difference is associated with a noncompetitive mechanism of inhibition, which contrasts with the competitive inhibition of finasteride [2]. The benzoquinolinone class, exemplified by LY191704, does not compete for binding to the murine androgen receptor, confirming its action is solely via enzyme inhibition .

Nonsteroidal Antiandrogen Benzoquinolinone Chemistry Chemical Probe

Complete Blockade of Testosterone-Induced Proliferation at 1000 nM

Bexlosteride demonstrates a complete functional blockade of androgen-driven proliferation. At a concentration of 1000 nM, Bexlosteride completely blocks the mitogenic effects of 0.1 nM testosterone on LNCaP cell proliferation [1]. This provides a defined experimental concentration for achieving maximal functional inhibition in cell-based assays, a critical parameter for experimental design.

Cell Proliferation Assay Androgen-Dependent Growth LNCaP Model

Advancement to Phase III Clinical Trials as a Marker of Preclinical Validation

Bexlosteride (LY300502) advanced to Phase III clinical trials before development was halted [1]. While it was never marketed, this advancement through rigorous preclinical and early clinical safety/efficacy testing provides a level of characterization and data depth that is typically unavailable for purely academic probe compounds.

Preclinical Validation Drug Development Benchmark Research Tool

Optimal Research Applications for Bexlosteride (CAS 148905-78-6) Based on Validated Activity Profiles


Isoform-Selective Probing of SRD5A1 in Prostate Cancer Cell Lines

Employ Bexlosteride as a type I-selective probe to dissect the specific contribution of the SRD5A1 isozyme to androgen metabolism and cell growth in LNCaP and other prostate cancer models. Use at concentrations of >10 nM for antiproliferative effects and 1000 nM for complete blockade of testosterone-induced mitogenesis [1]. This application is optimal when the objective is to isolate type I isoform pharmacology from the confounding effects of type II/III inhibition observed with finasteride or dual inhibition with dutasteride [2].

Investigating Androgen-Regulated PSA Secretion Pathways

Use Bexlosteride at concentrations of 30 nM or greater in LNCaP cells to study the mechanisms linking 5α-reductase type I activity to prostate-specific antigen (PSA) secretion [1]. The quantitative suppression of PSA provides a robust, clinically-relevant endpoint for evaluating downstream effects of SRD5A1 inhibition.

Enantiomer-Specific Pharmacology Studies in Androgen Metabolism

Compare the activity of the single enantiomer Bexlosteride (LY300502) against its racemic mixture LY191704 to investigate stereochemical contributions to 5α-reductase inhibition and cellular function [2]. Bexlosteride's distinct IC50 (5.77 nM) in LNCaP cells compared to the racemate's activity in other systems provides a basis for structure-activity relationship (SAR) studies .

Nonsteroidal Mechanism-of-Action Studies in Androgen-Dependent Disorders

Utilize Bexlosteride as a nonsteroidal, noncompetitive inhibitor to study 5α-reductase function without the potential confounding effects of steroidal compounds on other steroid receptors [3]. This is particularly valuable for studies requiring clean pharmacology for high-content screening or transcriptomic analysis following SRD5A1 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexlosteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.